1-(1-(5-Aminopyridin-2-yl)piperidin-2-yl)ethan-1-ol
Overview
Description
1-(1-(5-Aminopyridin-2-yl)piperidin-2-yl)ethan-1-ol, also known as 1-(1-aminopyridin-2-yl)piperidin-2-yl)ethanol, is an organic compound belonging to the class of pyridine-2-ylpiperidine derivatives. It is a colorless solid that is soluble in water and organic solvents. The compound has a number of interesting properties, including its ability to act as a catalyst in the formation of various organic molecules. It is also used as a reagent in the synthesis of various pharmaceuticals and other compounds.
Scientific Research Applications
Convenient Synthesis of Building-Blocks for Pyridine/Piperidine- Decorated Crown Ethers
A study by Nawrozkij et al. (2014) developed a convenient method for synthesizing valuable building blocks for the synthesis of functionalized crown ethers, including derivatives of pyridin-2-yl and piperidin-2-yl. These compounds are crucial for creating complex molecules with potential applications in material science and medicinal chemistry (Nawrozkij et al., 2014).
Synthesis of 3-(Pyrrolidin-1-yl)piperidine
Research by Smaliy et al. (2011) proposed a novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound of significant interest in medicinal chemistry due to its rigid diamine structure. This development simplifies the production process for such compounds, potentially enhancing their accessibility for research and pharmaceutical development (Smaliy et al., 2011).
Balancing Hydrogen-Bond Donors and Acceptors in Bifunctional Aromatic N-Heterocycles
Aakeröy et al. (2007) synthesized a series of pyridine-aminopyrimidine/aminopyridine supramolecular reagents through palladium-catalyzed cross-coupling reactions. These compounds, featuring balanced hydrogen-bond donors and acceptors, have applications in developing new materials and chemical sensors due to their unique binding properties (Aakeröy et al., 2007).
Synthesis and Antimicrobial Activity of Novel Derivatives
Bhasker et al. (2018) explored the antimicrobial properties of novel 1-[3-(1,8-naphthyridin-2-yl)phenyl]-3-arylurea derivatives. These compounds were synthesized via a reaction involving piperidine, showcasing the potential of piperidine derivatives in developing new antimicrobial agents (Bhasker et al., 2018).
Formation of a Coordinated 2-aminoethylidene Ligand
A study by Puerta et al. (2008) on the activation and rearrangement of a specific ligand into a complex with a phosphinoallyl ligand containing a pyrrolidin-2-yl ring demonstrates the intricate chemistry involved in ligand design and coordination chemistry, which is fundamental for catalysis and material science research (Puerta et al., 2008).
properties
IUPAC Name |
1-[1-(5-aminopyridin-2-yl)piperidin-2-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9(16)11-4-2-3-7-15(11)12-6-5-10(13)8-14-12/h5-6,8-9,11,16H,2-4,7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDTVELNEYMXJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1C2=NC=C(C=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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